(1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Medicinal Chemistry Physicochemical Profiling Scaffold Selection

Reproducible SAR and PET tracer development demand exact structural fidelity; even minor variations in the heterocyclic core, linker position, or oxidation state alter physicochemical and metabolic profiles. This compound (CAS 2098016-53-4) provides the identical non-radioactive ¹⁹F reference required for co-injection HPLC validation and specific-activity calculations. - ≥98% HPLC purity ensures reliable co-elution and metabolite identification. - Pre-installed triazole and hydroxymethyl handle accelerate PROTAC and bioconjugate assembly. - Strained azetidine core modulates basicity and LogP for shallow binding pockets. Supplied as a research chemical with full quality documentation; ready for immediate global dispatch.

Molecular Formula C9H15FN4O
Molecular Weight 214.24 g/mol
CAS No. 2098016-53-4
Cat. No. B1481990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
CAS2098016-53-4
Molecular FormulaC9H15FN4O
Molecular Weight214.24 g/mol
Structural Identifiers
SMILESC1C(CN1CCF)CN2C=C(N=N2)CO
InChIInChI=1S/C9H15FN4O/c10-1-2-13-3-8(4-13)5-14-6-9(7-15)11-12-14/h6,8,15H,1-5,7H2
InChIKeyJIUIIFBGTWGKRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol for Chemical Biology & PET Probe Development


(1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol (CAS 2098016-53-4) is a fluorinated heterocyclic building block that combines a strained azetidine ring, a 1,2,3-triazole formed via CuAAC click chemistry, and a 2-fluoroethyl substituent amenable to ¹⁸F radiolabeling. It is supplied as a high-purity research chemical (typically ≥98% by HPLC ) and serves as a versatile intermediate for medicinal chemistry, PET tracer development, and PROTAC linker design.

Irreplaceability of (1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol


Even structurally close analogs of this fluoroethyl-azetidine-triazole-methanol scaffold are not interchangeable. The position of the methylene linker (N‑alkylation vs. N‑arylation of the triazole), the identity of the saturated heterocycle (azetidine vs. pyrrolidine vs. piperidine), and the oxidation state of the 4‑substituent (alcohol vs. aldehyde vs. carboxylic acid) each independently alter pKa, lipophilicity (LogP), metabolic stability, and hydrogen‑bonding capacity. Comprehensive studies on fluorinated saturated heterocyclic amines demonstrate that ring size and fluorine substitution pattern significantly modulate both basicity and intrinsic microsomal clearance [1], making it critical to procure the exact compound for reproducible structure‑activity relationship (SAR) studies.

(1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol vs. Closest Analogs


Azetidine vs. Pyrrolidine Basicity & Metabolic Stability

The compound's azetidine ring (four-membered) is more strained than the pyrrolidine ring (five-membered) in the direct analog (1-(1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol (CAS 2097977-92-7). A systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated that azetidine derivatives consistently exhibit higher basicity (pKa) and distinct lipophilicity (LogP) compared to their pyrrolidine counterparts [1]. While exact pKa values for these specific compounds are not reported, the class-level trend indicates that shifting from pyrrolidine to azetidine can alter the ionization state at physiological pH, directly affecting target engagement and off-target profiles.

Medicinal Chemistry Physicochemical Profiling Scaffold Selection

Methylene Linker: N-Alkylation vs. N-Arylation

The target compound bears a methylene spacer between the azetidine ring and the triazole (N‑CH₂‑heterocycle), whereas the positional isomer (1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol (CAS 2097964-86-6) features a direct N‑arylation of the triazole. This difference impacts molecular flexibility, electrostatic potential, and metabolic stability. The methylene-linked variant (target) has one additional sp³ carbon, increasing molecular weight (214.24 g/mol vs. 200.21 g/mol ) and the number of rotatable bonds (5 vs. 4). Such structural divergence can lead to distinct binding modes in target proteins and altered susceptibility to oxidative metabolism.

Regioisomer Differentiation Triazole Chemistry Bioisosterism

Hydroxymethyl Group: Synthetic Versatility & H-Bonding

The 4‑hydroxymethyl substituent on the triazole ring provides a versatile synthetic handle that is absent in the corresponding aldehyde (CAS 2097964-39-9) or carboxylic acid (CAS 2090315-92-5) analogs. The primary alcohol can undergo esterification, etherification, oxidation, or conversion to a leaving group (e.g., mesylate) for further derivatization, while simultaneously acting as a hydrogen-bond donor (HBD = 1) and acceptor, which influences solubility and target interactions. The aldehyde analog, by contrast, introduces an electrophilic site that can lead to off-target reactivity and is less stable upon long-term storage .

Click Chemistry Functional Group Interconversion PROTAC Linkers

Cold Reference Standard for ¹⁸F PET Tracer Validation

The 2-fluoroethyl group present in this compound is a direct structural mimic of the 2-[¹⁸F]fluoroethyl group used in PET imaging agents. When a PET tracer is synthesized via click chemistry using 2-[¹⁸F]fluoroethyl azide [1], the non-radioactive ('cold') version of the tracer must be structurally identical to the ¹⁹F‑bearing molecule for accurate chromatographic co‑injection, mass identification, and metabolite analysis. The target compound (containing ¹⁹F) is exactly the cold reference standard needed, whereas analogs lacking the fluorine atom or bearing a different heterocyclic core cannot serve this purpose. In the pyrrolidine analog series, cold standards are also available, but if the azetidine‑based PET tracer is being developed, only the azetidine cold standard is structurally correct.

Positron Emission Tomography Radiochemistry Cold Reference Standard

Application Scenarios for (1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol


Cold Reference Standard for Azetidine-Based ¹⁸F PET Tracers

When developing a PET imaging agent constructed from 2-[¹⁸F]fluoroethyl azide and an azetidine‑alkyne via CuAAC click chemistry, the non‑radioactive ¹⁹F‑bearing compound with identical structure is required for co‑injection HPLC analysis, metabolite identification, and specific activity calculation. The target compound (CAS 2098016-53-4) uniquely satisfies this requirement, as any change in the heterocyclic core or linker would result in a different retention time, precluding accurate quantification .

Scaffold Optimization in Kinase Inhibitor or PROTAC Programs

In medicinal chemistry projects exploring azetidine‑containing inhibitors or PROTACs, the hydroxymethyl group serves as a functional handle for linker attachment. Compared to the pyrrolidine analog, the azetidine core may provide higher basicity and altered LogP that can improve solubility or binding to shallow protein pockets . The alcohol can be selectively oxidized or esterified to fine‑tune pharmacokinetic properties without altering the core scaffold.

Click Chemistry Building Block for Fluorescent & Biotinylated Probes

The triazole ring is already installed, allowing researchers to leverage the 4‑hydroxymethyl group for conjugation to fluorophores, biotin, or solid supports. This avoids the need for post‑synthetic click chemistry with azide‑modified biomolecules, saving time and improving yield. The azetidine ring's rigidity may also pre‑organize the conjugate for better target binding compared to more flexible pyrrolidine‑based probes .

Physicochemical Benchmarking in Fluorinated Heterocycle Libraries

As part of a systematic assessment of fluorinated heterocyclic building blocks (as described by Melnykov et al. [1]), this compound serves as a reference point for azetidine‑triazole conjugates. Its known molecular weight, purity (≥98% ), and storage stability allow direct comparison with newly synthesized analogs in terms of microsomal clearance and lipophilicity, aiding rational library design.

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